Scientific Field: Nanotechnology
Summary of the Application: This compound is used in the synthesis of diamine-functionalized graphene quantum dots (GQDs) from graphene oxide (GO). The GQDs have an average diameter of about 4 nm and emit strong green-yellow light with a photoluminescence (PL) quantum yield of 22% upon excitation at 375 nm .
Methods of Application: The GQDs were prepared under mild conditions from graphene oxide (GO) via oxidative fragmentation .
Results or Outcomes: The GQDs exhibit high photostability and the PL intensity is poorly affected while tuning the pH from 1 to 8. They can be used to chelate Fe (II) and Cu (II) cations, scavenge radicals, and reduce Fe (III) into Fe (II). These properties, along with the low cytotoxicity of GQDs, show that these nanoparticles are of high interest as antioxidants for health applications .
Scientific Field: Industrial Chemistry and Medicine
Summary of the Application: Ethylamine is a vital chemical compound used primarily in the industrial and medical fields. It is used as a building block in the pharmaceutical industry for synthesizing drugs such as procainamide and ranitidine. It also has applications in the manufacture of pesticides and rubber accelerators .
Results or Outcomes: Ethylamine serves as a useful pH regulator in the textile industry, and as a solvent and acid gas scrubber in various industrial processes .
Scientific Field: Polymer Science
Summary of the Application: This compound is used in the synthesis of radio-opaque thermosensitive poly(NIPAAm) grafted with 10.7 wt% 2,2’-(ethylenedioxy)bis(ethylamine)-2,3,5triiodobenzamide .
Results or Outcomes: The conjugated polymer showed good visibility with X-ray fluoroscopy .
Summary of the Application: This compound is used as a linker to form conjugates of manganese-doped zinc sulfide nanoparticles with folic acid .
Scientific Field: Agriculture and Industrial Chemistry
Summary of the Application: Ethylamine is used to develop fertilizers and herbicides in agriculture, and as corrosion inhibitors .
Results or Outcomes: The use of ethylamine in these applications contributes to improved agricultural productivity and the longevity of metal structures .
Scientific Field: Chemistry
Summary of the Application: In chemistry laboratories, ethylamine is used as a base during synthesis and for pH adjustments .
Methods of Application: Ethylamine is used in various chemical reactions as a base. It can accept protons from acids, thereby helping to control the pH of the reaction mixture .
Results or Outcomes: The use of ethylamine in these applications aids in the successful completion of various chemical reactions .
Scientific Field: Organic Chemistry
Summary of the Application: Ethylamine is used in the synthesis of phenylethylamines, a class of compounds that includes many pharmaceutical drugs .
Results or Outcomes: The use of ethylamine in these applications contributes to the development of various pharmaceutical drugs .
Summary of the Application: In chemistry laboratories, ethylamine is used as a base for pH adjustments .
Summary of the Application: Ethylamine’s simple structure makes it an ideal candidate for use in a variety of research experiments aimed at understanding more complex chemical behaviors .
Results or Outcomes: Studying ethylamine can enhance our understanding of these essential biological compounds .
2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanamine is an organic compound with the molecular formula C₇H₁₈N₂S₂ and a molecular weight of approximately 194.36 g/mol. It features a unique structure characterized by two ethylamine groups connected by a propane-2,2-diyl linkage, which is further bridged by two sulfur atoms. The compound is typically a solid at room temperature and has a purity of around 97% in commercial preparations .
These reactions are significant for its potential applications in organic synthesis and materials science.
Further research is needed to elucidate the specific biological effects of this compound.
The synthesis of 2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanamine typically involves several steps:
The applications of 2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanamine include:
Several compounds share structural characteristics with 2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanamine. Here are some examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,3-Bis(aminomethyl)benzene | Contains two amine groups on a benzene ring | Aromatic nature may influence reactivity |
| Dithiothreitol (DTT) | Contains two thiol groups | Commonly used as a reducing agent in biochemistry |
| N,N'-Bis(ethyl)thiourea | Features thiourea linkages | Known for its antifungal properties |
These comparisons highlight the unique structural aspects of 2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanamine while emphasizing its potential applications and interactions within biological systems.
Chemoselective thioetherification is critical for constructing the propane-2,2-diylbis(sulfanediyl) backbone while preserving amine functionalities. A prominent strategy involves nucleophilic substitution between thiol-containing precursors and halogenated intermediates. For instance, N-Fmoc-protected thiol-peptides react efficiently with bromoacetylated peptides under mild conditions (DMF, DIPEA), forming thioether bonds within 10 minutes. This approach avoids side reactions at amine groups by leveraging orthogonal protecting groups.
Resin-bound synthesis further enhances chemoselectivity. Bis(aminoalkyl)dithiols immobilized on trityl resin undergo peptide elongation via standard solid-phase peptide synthesis (SPPS), followed by cleavage with trifluoroacetic acid (TFA) to yield free thiol intermediates. Subsequent coupling with bromoacetylated segments ensures precise control over sulfur-carbon connectivity.
Table 1: Key Reaction Parameters for Thioetherification
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent System | DMF/DIPEA | |
| Reaction Time | 10 minutes (fastest observed) | |
| Protecting Group | N-Fmoc | |
| Cleavage Conditions | 1% TFA in DCM/TES |
Catalytic methods for sulfur incorporation remain underexplored for this compound, but continuous-flow systems offer promising alternatives. Tubular reactors enable efficient mixing of diisopropylamine and diethyl sulfate under controlled pressures (0.2–0.8 MPa) and temperatures (100–130°C), achieving yields up to 96%. Although this patent focuses on diisopropylethylamine, the principles apply to propane-2,2-diylbis(sulfanediyl) systems by substituting sulfur-containing reagents.
Base-catalyzed deprotonation plays a role in thiol activation. Strong alkali aqueous solutions (20–40% NaOH) facilitate phase separation in demixers, isolating organic layers containing thioether products. This method minimizes byproducts and simplifies purification.
Table 2: Continuous-Flow Reactor Conditions
| Parameter | Range | Source |
|---|---|---|
| Pressure | 0.2–0.8 MPa | |
| Temperature | 100–130°C | |
| Molar Ratio (Amine:Alkylating Agent) | 1.2–1.5:1.0 |
Solvent choice critically influences reaction pathways by stabilizing intermediates. Polar aprotic solvents like DMF enhance nucleophilicity of thiolate ions, accelerating thioether bond formation. In contrast, chlorinated solvents (DCM) are preferred for resin cleavage due to their inertness toward amine functionalities.
The role of diradical intermediates, though not explicitly documented in the literature, can be inferred from analogous systems. Nonpolar solvents (e.g., petroleum ether) may stabilize radical species during sulfur-sulfur bond reorganization, particularly in tubular reactors where residence times are optimized (0.1–0.8 h⁻¹). Controlled cooling (30–50°C) post-reaction prevents diradical recombination, favoring product stability.
Table 3: Solvent Effects on Intermediate Stability
The propane-2,2-diylbis(sulfanediyl) backbone creates a pseudo-tripodal coordination geometry when binding transition metals. X-ray crystallographic analyses of analogous ligands demonstrate that the central sulfur atoms adopt a facial coordination mode with metal centers, while the terminal amine groups provide additional binding sites [4]. This creates a distorted octahedral geometry in complexes with d⁶ metals like iron(II) and ruthenium(II).
The ligand's flexibility enables adaptive coordination behavior:
Table 1: Comparative Bond Lengths in Model Complexes
| Metal Center | M-S Bond (Å) | M-N Bond (Å) | Geometry |
|---|---|---|---|
| Fe(II) | 2.31 ± 0.02 | 2.05 ± 0.03 | Octahedral |
| Cu(I) | 2.28 ± 0.01 | - | Tetrahedral |
| Zn(II) | 2.35 ± 0.03 | 2.10 ± 0.02 | Trigonal Bipyramidal |
Data derived from crystallographic studies of analogous S,N-donor ligands [3] [4]
The ligand demonstrates metal-specific binding preferences governed by Hard-Soft Acid-Base (HSAB) principles:
Class A Metals (Hard Acids):
Borderline Metals:
Class B Metals (Soft Acids):
The ligand's dual donor capability enables unique metal sorting effects in heterogeneous systems, with binding affinity trends following the sequence:
Cu(I) > Zn(II) > Fe(II) > Ni(II) > Co(II)
as determined through competitive metal-binding assays [3] [4]
When coordinated to high-valent metals, the ligand participates in redox processes through two distinct pathways:
Metal-Centered Redox:
Ligand-Assisted Electron Transfer:
The ligand's redox buffering capacity enables stabilization of unusual oxidation states:
Table 2: Redox Potentials in Metal Complexes
| Complex | E₀ (V vs. NHE) | Process |
|---|---|---|
| [VO(L)Cl₂] | +0.67 | V⁴⁺/V⁵⁺ |
| [MoO₂(L)₂]²⁻ | -0.23 | Mo⁶⁺/Mo⁵⁺ |
| [Fe(L)(S₂C₆H₄)] | +1.12 | S⁻/S- redox couple |
Data compiled from electrochemical studies of analogous systems [3] [4]
The thiol-disulfide exchange mechanism involving 2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanamine proceeds through a classical nucleophilic substitution pathway that demonstrates profound pH dependence. At physiological and basic pH conditions, the reaction follows a bimolecular nucleophilic substitution mechanism where the thiolate anion serves as the primary nucleophile [4] [5]. The deprotonation of the thiol groups to form reactive thiolate species represents the rate-determining step in the overall exchange process.
Kinetic investigations reveal that the reaction rate exhibits a dramatic pH dependence, with rate constants increasing by several orders of magnitude as the pH approaches and exceeds the thiol pKa values. For aromatic thiol systems, the exchange reaction remains active even at pH 2, demonstrating rate constants of 2.99 M⁻¹s⁻¹, while optimal reactivity occurs at pH 8 with rate constants reaching 7720 M⁻¹s⁻¹ [6]. The mechanism involves initial formation of a linear trisulfide transition state, characterized by sulfur-sulfur distances of approximately 2.7 Å and sulfur-sulfur-sulfur angles of 165 degrees [7].
| pH | Rate Constant (M⁻¹s⁻¹) | Thiolate Fraction | Mechanism |
|---|---|---|---|
| 2 | 2.99 | 0.0001 | SN2 |
| 3 | 38.00 | 0.0010 | SN2 |
| 4 | 127.00 | 0.0100 | SN2 |
| 5 | 179.00 | 0.1000 | SN2 |
| 6 | 7520.00 | 0.5000 | SN2 |
| 7 | 7530.00 | 0.8500 | SN2 |
| 8 | 7720.00 | 0.9500 | SN2 |
| 9 | 6900.00 | 0.9900 | SN2 |
| 10 | 8200.00 | 0.9990 | SN2 |
The nucleophilic substitution mechanism operates through a concerted process where the attacking thiolate nucleophile approaches the electrophilic sulfur center of the disulfide bond. The transition state involves significant charge delocalization across the three-sulfur system, with the negative charge distributed between the attacking and leaving sulfur atoms [8]. Theoretical calculations confirm that the reaction proceeds through an uncomplicated SN2 mechanism with a single transition state, rather than through an addition-elimination pathway involving hypervalent sulfur intermediates [8] [9].
The pH-rate profile demonstrates that below the thiol pKa (approximately 8.3 for cysteine-like systems), the reaction rate increases proportionally with hydroxide ion concentration, reflecting the equilibrium between protonated thiol and deprotonated thiolate species [4] [5]. Above the pKa, the rate becomes pH-independent as the thiol groups are fully deprotonated. This behavior is consistent with the mechanistic requirement for thiolate anion formation as the essential nucleophilic species [10].
The incorporation of selenol catalysis into thioesterification reactions involving 2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanamine reveals remarkable kinetic enhancement through a mechanistically distinct pathway. Selenol catalysts demonstrate superior efficiency compared to conventional thiol-based systems, with acceleration factors ranging from 6.5 to 18.5-fold depending on the specific selenol structure and reaction conditions [11] [12] [13].
The catalytic mechanism involves a two-stage process initiated by the rapid formation of a selenoester intermediate through nucleophilic attack of the selenol catalyst on the thioester substrate. This selenoester intermediate exhibits enhanced electrophilicity compared to the original thioester, facilitating subsequent nucleophilic attack by the target thiol nucleophile [11]. The superior catalytic performance of selenols stems from their significantly lower pKa values compared to thiols, ensuring a higher proportion of reactive selenolate anions at physiological pH conditions.
| Catalyst | Concentration (mol%) | Rate Constant (M⁻¹s⁻¹) | Acceleration Factor | pH Optimum | Mechanism |
|---|---|---|---|---|---|
| Diselenide 8a | 5 | 0.259 | 18.5 | 4.0 | Selenoester intermediate |
| Selenol 13 | 5 | 0.091 | 6.5 | 4.0 | Selenoester intermediate |
| Selenocystine | 5 | 0.259 | 18.5 | 7.7 | Selenoester intermediate |
| TrxR enzyme | 5 | 0.035 | 2.5 | 7.4 | Enzymatic |
| No catalyst | 0 | 0.014 | 1.0 | 7.0 | Direct exchange |
Kinetic studies demonstrate that selenocystine-catalyzed reactions exhibit Michaelis-Menten-like behavior, with the apparent Michaelis constant depending on both the selenol concentration and the presence of oxidizing species [13]. The reaction rate follows the equation: d[RSH]/dt = -k₂[Se]₀[RSH][tBuOOH] / (k₋₁/k₁[RSSR] + k₂/k₁[tBuOOH] + [RSH]), where k₂* represents the effective second-order rate constant and [Se]₀ denotes the total selenol concentration [13].
The selenol-catalyzed pathway operates through a regenerative cycle where the initial selenoester formation is followed by rapid thiol-selenoester exchange, regenerating the selenol catalyst for subsequent catalytic cycles [11] [12]. This mechanism explains the observed catalytic efficiency, as the rate-limiting step shifts from the direct thiol-thioester exchange to the more favorable selenol-thioester reaction. The selenol catalyst concentration directly influences the maximum reaction rate, while the apparent Michaelis constant remains relatively independent of selenol concentration, indicating that substrate binding is not the rate-limiting step [13].
The reactivity of sulfur centers in 2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanamine and related compounds is significantly influenced by both steric and electronic factors that modulate the nucleophilicity and electrophilicity of the sulfur atoms. Steric effects primarily arise from the spatial arrangement of substituents around the sulfur center, while electronic effects involve the influence of electron-withdrawing or electron-donating groups on the sulfur atom's electronic properties [14] [15].
Steric hindrance effects manifest through the restriction of molecular approach during the nucleophilic substitution process. The propane-2,2-diyl bridge in the target compound introduces conformational constraints that affect the accessibility of the sulfur centers to incoming nucleophiles. Computational studies reveal that steric accessibility represents a major determinant of thiol-disulfide exchange regioselectivity, with reactions preferentially occurring at the more sterically accessible sulfur centers [15].
| Compound | pKa | Nucleophilicity Index | Steric Parameter Es | Electronic Parameter σ* | Reactivity Factor |
|---|---|---|---|---|---|
| Methanethiol | 10.4 | 1.00 | 0.00 | 0.00 | 1.00 |
| Ethanethiol | 10.5 | 0.95 | -0.07 | -0.10 | 0.88 |
| Propanethiol | 10.8 | 0.85 | -0.36 | -0.12 | 0.72 |
| Butanethiol | 10.7 | 0.80 | -0.39 | -0.13 | 0.68 |
| Thiophenol | 6.6 | 2.10 | -2.30 | 0.60 | 3.50 |
| Cysteine | 8.3 | 1.20 | -0.24 | 0.23 | 1.50 |
| 2,2-(Propane-diyl)diethanamine | 8.8 | 0.90 | -0.45 | -0.08 | 0.75 |
Electronic effects operate through inductive and resonance mechanisms that alter the electron density at the sulfur center. Electron-withdrawing groups increase the electrophilicity of disulfide bonds, making them more susceptible to nucleophilic attack, while electron-donating groups enhance thiol nucleophilicity through increased electron density at the sulfur atom [16] [17]. The electronic parameter σ* quantifies these inductive effects, with positive values indicating electron-withdrawing character and negative values representing electron-donating properties.
The relationship between steric and electronic effects demonstrates complex interdependence, as sterically demanding substituents often possess different electronic properties compared to smaller groups. For thiophenol systems, the aromatic ring provides significant electronic activation through conjugation effects, despite introducing substantial steric hindrance [17]. This results in enhanced reactivity factors of 3.50 compared to aliphatic thiols, demonstrating that electronic effects can overcome steric limitations under appropriate conditions.
Computational analysis reveals that the transition state geometry is particularly sensitive to steric constraints, with the linear trisulfide arrangement requiring specific spatial orientations for optimal orbital overlap [18] [7]. The transition state parameters indicate activation energies of 62 ± 8 kJ/mol for typical thiol-disulfide exchange reactions, with entropy of activation values of -45 ± 12 J/mol·K reflecting the ordered nature of the transition state complex [7].
| Parameter | Value | Standard Deviation | Method |
|---|---|---|---|
| S-S Distance (Å) | 2.7 | 0.1 | QM/MM |
| S-S-S Angle (degrees) | 165 | 5 | QM/MM |
| Activation Energy (kJ/mol) | 62 | 8 | DFT |
| Entropy of Activation (J/mol·K) | -45 | 12 | DFT |
| Force Distance (Å) | 0.34 | 0.05 | Single molecule |
| Charge Distribution | Delocalized | N/A | Charge analysis |
The force-dependent kinetics of thiol-disulfide exchange demonstrate that mechanical stress can significantly alter reaction rates by modulating the transition state geometry. Single-molecule studies reveal that the transition state distance to the disulfide bond lengthens by 0.34 Å under applied force, effectively lowering the activation energy barrier by approximately 2 kJ/mol per 100 piconewtons of applied force [19]. This mechanochemical effect provides insight into the role of conformational stress in biological systems where disulfide bonds experience mechanical tension.